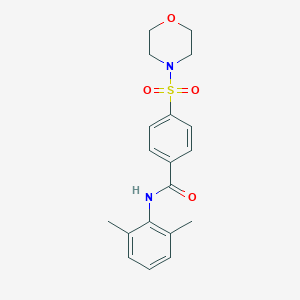![molecular formula C12H10ClN3O2 B495296 2-[(2-Chlorobenzyl)amino]-5-nitropyridine CAS No. 927638-67-3](/img/structure/B495296.png)
2-[(2-Chlorobenzyl)amino]-5-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Chlorobenzyl)amino]-5-nitropyridine is an organic compound with the molecular formula C12H10ClN3O2 It is a derivative of pyridine, substituted with a 2-chlorobenzylamino group and a nitro group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorobenzyl)amino]-5-nitropyridine typically involves the reaction of 2-chlorobenzylamine with 5-nitropyridine under specific conditions. One common method includes:
Starting Materials: 2-chlorobenzylamine and 5-nitropyridine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.
Catalysts: In some cases, a catalyst such as palladium on carbon (Pd/C) may be used to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The process may include:
Batch or Continuous Flow Reactors: To ensure consistent production.
Purification Steps: Such as recrystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Chlorobenzyl)amino]-5-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-[(2-Chlorobenzyl)amino]-5-aminopyridine.
Applications De Recherche Scientifique
2-[(2-Chlorobenzyl)amino]-5-nitropyridine has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(2-Chlorobenzyl)amino]-5-nitropyridine involves its interaction with specific molecular targets. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways related to cell growth, apoptosis, or metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(2-Chlorobenzyl)amino]-5-nitrobenzonitrile: Similar structure but with a benzonitrile group.
2-Amino-5-nitropyridine: Lacks the 2-chlorobenzylamino group.
2-[(2-Chlorobenzyl)oxy]carbonylamino-pentanoic acid: Contains a different functional group.
Uniqueness
2-[(2-Chlorobenzyl)amino]-5-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
927638-67-3 |
|---|---|
Formule moléculaire |
C12H10ClN3O2 |
Poids moléculaire |
263.68g/mol |
Nom IUPAC |
N-[(2-chlorophenyl)methyl]-5-nitropyridin-2-amine |
InChI |
InChI=1S/C12H10ClN3O2/c13-11-4-2-1-3-9(11)7-14-12-6-5-10(8-15-12)16(17)18/h1-6,8H,7H2,(H,14,15) |
Clé InChI |
LLVFXQXOBUCITR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC2=NC=C(C=C2)[N+](=O)[O-])Cl |
SMILES canonique |
C1=CC=C(C(=C1)CNC2=NC=C(C=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B495215.png)
![6-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-9H-purine](/img/structure/B495216.png)
![2-(4-chlorophenyl)-5,7,8,10,12-pentazapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1,3(11),6,9,12,14,16,18-octaen-4-one](/img/structure/B495220.png)
![3-[(5-Pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B495221.png)
![6-methyl-2-phenyl-5,7,8,10,12-pentazapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1,3(11),6,9,12,14,16,18-octaen-4-one](/img/structure/B495223.png)
![3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2-pyridinyl 1-phenyl-1H-tetraazol-5-yl sulfide](/img/structure/B495226.png)
![N-[3-(dimethylamino)propyl]-2-(6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B495228.png)
![1-[2-(dimethylamino)ethyl]-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one](/img/structure/B495229.png)
![7-chloro-1-[2-(4-phenyl-1-piperazinyl)ethyl]-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one](/img/structure/B495231.png)
![2-(4-chlorophenyl)-6-methyl-5,7,8,10,12-pentazapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1,3(11),6,9,12,14,16,18-octaen-4-one](/img/structure/B495232.png)
![2-(4-bromophenyl)-6-methyl-5,7,8,10,12-pentazapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1,3(11),6,9,12,14,16,18-octaen-4-one](/img/structure/B495233.png)
![2-(4-fluorophenyl)-6-methyl-5,7,8,10,12-pentazapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1,3(11),6,9,12,14,16,18-octaen-4-one](/img/structure/B495234.png)
![1-[2-(diethylamino)ethyl]-7-methoxy-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one](/img/structure/B495236.png)
